molecular formula C15H19NO4 B125739 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate CAS No. 141870-95-3

1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B125739
CAS No.: 141870-95-3
M. Wt: 277.31 g/mol
InChI Key: UUZYJNOJPVEUBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of (+/-)-N-CBZ-2-methylproline with benzyl bromide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Building Block in Organic Chemistry

1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating derivatives that are pivotal in pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves the esterification of 2-methylproline derivatives with benzyl chloroformate under mild conditions. This process can be optimized for higher yields using continuous flow systems in industrial settings.

Reactions Involving the Compound

The compound undergoes various chemical reactions:

Reaction Type Description Major Products
OxidationConverts to oxo derivativesKetones, Aldehydes
ReductionForms alcohols or aminesVarious reduced forms
SubstitutionBenzyl group can be replacedFunctionalized derivatives

Pharmaceutical Development

Research indicates that this compound can act as a precursor for biologically active compounds. Its structural features contribute to its potential therapeutic effects, particularly in drug development targeting specific enzymes or receptors.

Case Study: Antimicrobial Activity

Recent studies have revealed that this compound exhibits antimicrobial properties against strains of Staphylococcus aureus. The mechanism involves:

  • Inhibition of Cell Wall Synthesis: Disrupting peptidoglycan synthesis.
  • Membrane Integrity Disruption: Increasing permeability leading to cell lysis.

Role in Medicinal Chemistry

As a proline derivative, it has been studied for its influence on anabolic hormone secretion and muscle performance during stress-related tasks. This positions it as a candidate for further exploration in sports medicine and rehabilitation.

Production of Specialty Chemicals

In industrial contexts, this compound is utilized in the production of specialty chemicals and intermediates. Its ability to undergo diverse chemical reactions allows for the creation of tailored compounds for specific applications.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (C15H19NO4) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with specific biological targets, which may lead to significant pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : 1-O-benzyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. It is believed to modulate enzymatic activity and influence various biochemical pathways. The compound's structure facilitates binding to hydrophobic pockets in proteins, enhancing its affinity for target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, influencing signal transduction mechanisms.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation through modulation of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Enzyme Inhibition :
    • A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. The findings highlighted its potential as a therapeutic agent in metabolic disorders .
  • Neuroprotective Study :
    • Research conducted at the University of Pittsburgh investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and improved cell viability in neuronal cell cultures .
  • Anti-inflammatory Activity :
    • A recent study assessed the anti-inflammatory properties of the compound using animal models. The results showed a marked decrease in inflammatory markers following treatment with varying doses of the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylateStructureSimilar enzyme inhibition but different receptor affinity
Benzyl (S)-2-carbamoyl-2-Methylpyrrolidine-1-carboxylateStructureExhibits distinct binding characteristics affecting pharmacodynamics

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(13(17)19-2)9-6-10-16(15)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYJNOJPVEUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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